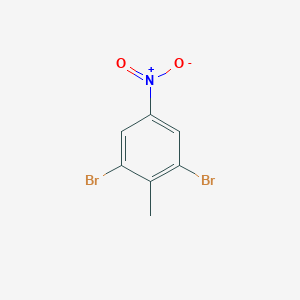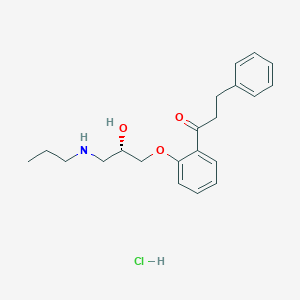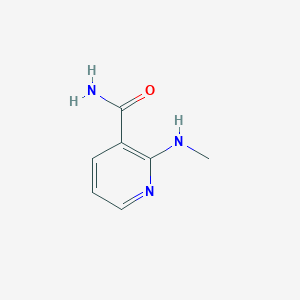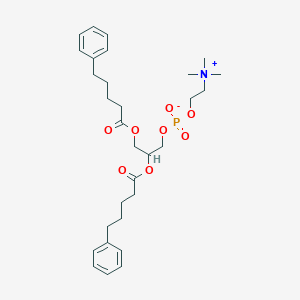
Dipvpc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipvpc is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic molecule that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Mechanism Of Action
The mechanism of action of Dipvpc is complex and not yet fully understood. It is known to interact with a number of different receptors in the body, including G protein-coupled receptors and ion channels. These interactions can lead to changes in cellular signaling pathways and gene expression, ultimately affecting physiological processes.
Biochemical And Physiological Effects
Dipvpc has been found to have a range of biochemical and physiological effects, including changes in intracellular calcium levels, alterations in gene expression, and modulation of neurotransmitter release. These effects make it a valuable tool for studying a variety of biological processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Dipvpc in lab experiments is its specificity. Because it interacts with specific receptors in the body, it can be used to study the effects of specific signaling pathways or cellular processes. However, Dipvpc also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
There are a number of potential future directions for research on Dipvpc. These include further studies of its mechanism of action, as well as investigations into its potential use in treating various diseases and conditions. Additionally, researchers may explore new methods for synthesizing Dipvpc or modifying its structure to enhance its effectiveness.
In conclusion, Dipvpc is a valuable tool for scientific research, with a range of potential applications in the study of cellular signaling, gene expression, and protein function. Its ability to interact with specific receptors in the body makes it a promising candidate for further investigation and development.
Synthesis Methods
Dipvpc can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Scientific Research Applications
Dipvpc has a wide range of potential applications in scientific research. It can be used in studies of cell signaling, gene expression, and protein function, among other areas. Its ability to interact with specific receptors in the body makes it a valuable tool for studying the mechanisms underlying various biological processes.
properties
CAS RN |
100031-76-3 |
|---|---|
Product Name |
Dipvpc |
Molecular Formula |
C30H44NO8P |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H44NO8P/c1-31(2,3)22-23-37-40(34,35)38-25-28(39-30(33)21-13-11-19-27-16-8-5-9-17-27)24-36-29(32)20-12-10-18-26-14-6-4-7-15-26/h4-9,14-17,28H,10-13,18-25H2,1-3H3 |
InChI Key |
XDWHTDGBGLKLMJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
synonyms |
1,2-diphenylvaleroyl-3-phosphatidylcholine diPVPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




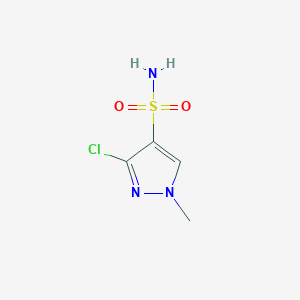

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
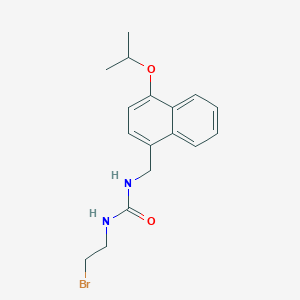
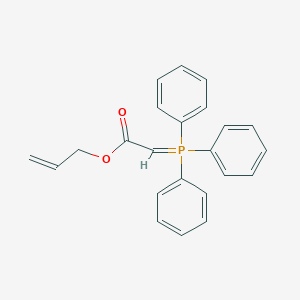

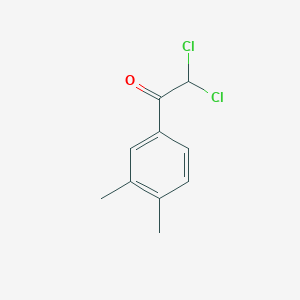
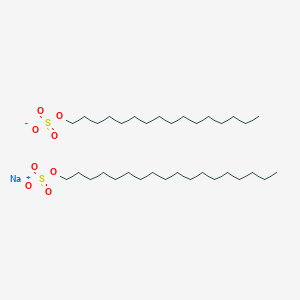
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
